molecular formula C19H17N3O B1670323 Evodiamine CAS No. 518-17-2

Evodiamine

Cat. No.: B1670323
CAS No.: 518-17-2
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evodiamine is a member of beta-carbolines.
This compound is a natural product found in Tetradium ruticarpum, Spiranthera odoratissima, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

Evodiamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit topoisomerase I activity by stabilizing the topoisomerase I-DNA complex . Additionally, this compound interacts with proteins such as tubulin, promoting tubulin polymerization, which is essential for cell division . It also modulates the activity of several signaling proteins, including Raf-1 kinase and Bcl-2, through phosphorylation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to suppress cell proliferation, induce apoptosis, and inhibit invasion and metastasis in multiple cancer cell lines . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, and affects gene expression by modulating transcription factors . Furthermore, this compound impacts cellular metabolism by altering the levels of reactive oxygen species and nitric oxide .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits topoisomerase I, leading to the stabilization of the topoisomerase I-DNA complex, which prevents DNA replication and transcription . This compound also induces the phosphorylation of Raf-1 kinase and Bcl-2, promoting cell cycle arrest and apoptosis . Additionally, this compound enhances the acetylation of α-tubulin, which is crucial for microtubule stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH and temperature . Long-term studies have shown that this compound maintains its anticancer properties over extended periods, promoting sustained apoptosis and inhibiting cell proliferation in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . This compound also affects the metabolism of reactive oxygen species and nitric oxide, influencing cellular redox balance . Additionally, this compound interacts with enzymes such as topoisomerase I and tubulin, impacting DNA replication and cell division .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the cell membrane and accumulate in the cytoplasm, where it interacts with its target proteins . The distribution of this compound is influenced by its physicochemical properties, such as its dihedral angle, which affects its ability to cross the blood-brain barrier . This compound is also transported by specific binding proteins and transporters, facilitating its localization within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It localizes to the microtubules, where it promotes tubulin polymerization and stabilizes the mitotic spindle . This compound also accumulates in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . Additionally, this compound enhances the acetylation of α-tubulin around the microtubule organization center, influencing microtubule dynamics .

Properties

IUPAC Name

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966123
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-17-2
Record name (+)-Evodiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Evodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVODIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVODIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evodiamine
Reactant of Route 2
Evodiamine
Reactant of Route 3
Reactant of Route 3
Evodiamine
Reactant of Route 4
Reactant of Route 4
Evodiamine
Reactant of Route 5
Evodiamine
Reactant of Route 6
Evodiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.